
Estradiol monopalmitate
Vue d'ensemble
Description
Estradiol monopalmitate, also known as estradiol 17β-hexadecanoate, is a naturally occurring steroidal estrogen and an estrogen ester. It is specifically the C17β palmitate ester of estradiol. This compound is a long-lasting metabolite and prohormone of estradiol, which means it requires transformation into estradiol to exhibit estrogenic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estradiol monopalmitate can be synthesized through the esterification of estradiol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid in an organic solvent like toluene. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Estradiol monopalmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield estradiol and palmitic acid.
Oxidation: The hydroxyl group on the estradiol moiety can be oxidized to form estrone derivatives.
Reduction: The carbonyl group in the ester linkage can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Estradiol and palmitic acid.
Oxidation: Estrone derivatives.
Reduction: Alcohol derivatives of estradiol.
Applications De Recherche Scientifique
Pharmacological Applications
1. Hormone Replacement Therapy (HRT)
Estradiol monopalmitate is employed in HRT to alleviate menopausal symptoms such as hot flashes and vaginal atrophy. The compound's long-acting nature allows for less frequent dosing compared to other forms of estradiol. Clinical studies have demonstrated its efficacy in improving the quality of life for postmenopausal women by reducing symptoms associated with estrogen deficiency .
2. Veterinary Medicine
In veterinary contexts, this compound has been used as a growth promoter in poultry. The FDA approved its use to enhance weight gain and improve feed efficiency in chickens . Research indicates that it can significantly increase the yield and quality of meat products, making it a valuable tool in animal husbandry .
Case Study 1: this compound in Poultry Production
A study conducted on the effects of estradiol-17 beta-monopalmitate on chicken roasters demonstrated significant improvements in growth rates and meat quality. Chickens treated with this compound showed enhanced feed conversion ratios compared to controls, highlighting its effectiveness as a growth promoter .
Case Study 2: Hormonal Therapy for Menopausal Symptoms
Clinical trials involving this compound have shown promising results in managing menopausal symptoms. In one trial, participants receiving the compound reported a marked reduction in the frequency and severity of hot flashes compared to those on placebo treatments. Additionally, improvements were noted in vaginal health metrics, including moisture levels and cellular composition .
Comparative Data Table
Application Area | Effectiveness | Administration Route | Duration of Action |
---|---|---|---|
Hormone Replacement Therapy | Significant reduction in menopausal symptoms | Intramuscular injection | Long-lasting (weeks) |
Veterinary Growth Promotion | Improved weight gain and feed efficiency | Subcutaneous or intramuscular injection | Moderate (weeks) |
Mécanisme D'action
Estradiol monopalmitate acts as a prohormone, requiring conversion to estradiol to exert its effects. Once converted, estradiol binds to estrogen receptors in target tissues, leading to the activation of various signaling pathways. These pathways regulate gene expression and influence physiological processes such as cell growth, differentiation, and reproductive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Estradiol benzoate
- Estradiol valerate
- Estradiol cypionate
- Estradiol stearate
Uniqueness
Estradiol monopalmitate is unique due to its long-lasting nature as a metabolite and prohormone of estradiol. Unlike other estradiol esters, it has no direct affinity for estrogen receptors and requires transformation into estradiol for its estrogenic activity. This property makes it particularly useful in research focused on the metabolic pathways and long-term effects of estrogenic compounds .
Activité Biologique
Estradiol monopalmitate (EMP) is a derivative of estradiol, an important estrogen hormone. This compound has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy and its effects on various biological systems. This article explores the biological activity of this compound, examining its mechanisms of action, effects on different tissues, and relevant research findings.
This compound functions primarily through its interaction with estrogen receptors (ERs), specifically estrogen receptor alpha (ERα) and beta (ERβ). Upon binding to these receptors, EMP initiates a cascade of genomic and non-genomic actions that lead to various physiological effects:
- Genomic Actions : EMP binds to ERs, leading to the regulation of gene transcription involved in reproductive and metabolic processes. This includes the synthesis of proteins that are crucial for maintaining bone density and regulating lipid metabolism.
- Non-Genomic Actions : EMP also activates G protein-coupled estrogen receptor (GPER), which mediates rapid signaling pathways affecting cellular functions such as calcium signaling and cell proliferation .
1. Bone Health
This compound has been shown to inhibit bone resorption, thereby promoting bone density. Studies indicate that estrogen therapy can reduce the risk of osteoporosis in postmenopausal women by maintaining bone mineral density through its action on osteoclasts and osteoblasts .
2. Cardiovascular Health
Estrogenic compounds like EMP have favorable effects on the lipid profile by increasing high-density lipoprotein (HDL) levels and decreasing low-density lipoprotein (LDL) levels. This modulation can potentially reduce cardiovascular risks associated with menopause .
3. Cancer Risk
While estradiol is essential for various bodily functions, its use in hormone replacement therapy has been associated with increased risks of certain cancers, particularly breast cancer. Long-term use of estrogens can elevate the risk, although this risk varies based on the formulation and duration of therapy .
Case Studies
-
Hormone Replacement Therapy (HRT)
A systematic review examining the effects of compounded bioidentical hormone therapies found that estradiol formulations, including EMP, did not significantly alter lipid profiles or glucose metabolism compared to placebo treatments. However, there was a noted increase in breast cancer risk with prolonged use . -
This compound in Clinical Trials
In a clinical trial involving postmenopausal women receiving this compound, participants reported significant relief from menopausal symptoms such as hot flashes and vaginal dryness. The study highlighted improvements in quality of life metrics among those treated with EMP compared to control groups receiving placebo treatments .
Comparative Data Table
Biological Activity | This compound | Other Estrogens |
---|---|---|
Bone Density | Inhibits resorption | Varies; some promote density |
Lipid Profile | Increases HDL | Generally increases HDL |
Cancer Risk | Increased with long-term use | Varies; higher with combined therapies |
Menopausal Symptoms | Significant relief | Varies; effectiveness depends on formulation |
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(36)37-32-22-21-31-30-19-17-26-25-27(35)18-20-28(26)29(30)23-24-34(31,32)2/h18,20,25,29-32,35H,3-17,19,21-24H2,1-2H3/t29-,30-,31+,32+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKLZLWOOGGXMV-KWXXMMNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973346 | |
Record name | Estradiol 17-palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5776-45-4, 26854-30-8 | |
Record name | Estradiol, 17-palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5776-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol monopalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1,3,5(10)-triene-3,17-diol (17beta)-, monohexadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026854308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol 17-palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL MONOPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q5Y448XT0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.